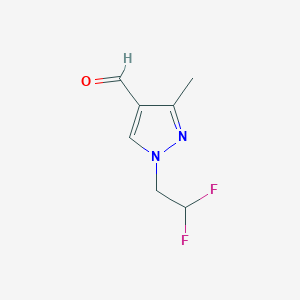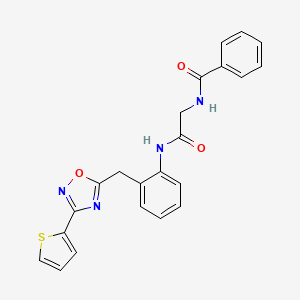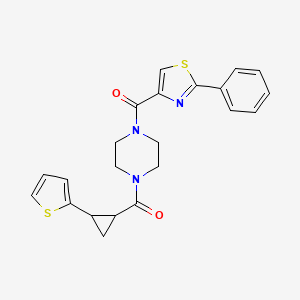![molecular formula C16H14N6O2 B2870987 2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide CAS No. 2034230-94-7](/img/structure/B2870987.png)
2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide” is a chemical compound with the formula C₈H₁₀N₂O₃ . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of this compound is 182.1766 g/mol . The exact molecular structure would require more specific information or experimental data which is not available in the search results.Physical And Chemical Properties Analysis
This compound has a molecular weight of 182.1766 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Derivative Formation
Researchers have developed synthetic pathways for creating novel classes of pyridazin-3-one derivatives, which are achieved through reactions involving active methylene compounds. Such derivatives have shown versatility in synthesizing fused azines and other heterocyclic compounds, indicating the potential for creating a wide range of chemically and pharmacologically relevant structures (Ibrahim & Behbehani, 2014).
Antimicrobial Activity
A series of pyridines, pyrimidinones, and oxazinones derivatives synthesized from related starting materials have been evaluated for their antimicrobial properties. These compounds, prepared using a methodological approach that could be akin to the synthesis of your compound of interest, have demonstrated promising antibacterial and antifungal activities, comparable to known antibiotics such as streptomycin and fusidic acid (Hossan et al., 2012).
Chemical Properties and Reactivity
The investigation into the oxidation reactivity of certain acetamide derivatives, including pyridazinone rings, reveals a significant interest in understanding the chemical behavior of these compounds under various conditions. Such studies lay the groundwork for utilizing these compounds in more complex chemical syntheses and potential applications in drug development and other fields (Pailloux et al., 2007).
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives and their coordination complexes with metal ions like Co(II) and Cu(II) has revealed interesting aspects of their self-assembly processes and antioxidant activities. These findings suggest potential applications in the development of new materials with specific chemical and biological functions (Chkirate et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of this compound is the Thyroid Hormone Receptor β (THR-β) . The thyroid hormone receptors are intracellular nuclear receptors that bind thyroid hormones such as thyroxine (T4) and triiodothyronine (T3). They play critical roles in regulating metabolic rate, heart and digestive functions, muscle control, brain development, mood, and bone maintenance.
Mode of Action
The compound acts as a highly selective agonist for the Thyroid Hormone Receptor β . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the THR-β, activating the receptor and initiating a series of biochemical reactions.
Pharmacokinetics
The compound’s solid forms, co-crystals, salts, and amorphous solid dispersions have been described , suggesting that it may have been optimized for improved bioavailability.
Result of Action
The activation of the Thyroid Hormone Receptor β by the compound can lead to a variety of cellular and molecular effects. These effects are likely to include changes in gene expression, protein synthesis, and metabolic activity. The compound is currently in clinical trials for the treatment of dyslipidemia , a condition characterized by abnormal amounts of lipids in the blood.
properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-[(3-pyridin-3-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c23-14(11-22-15(24)4-2-6-21-22)20-10-13-16(19-8-7-18-13)12-3-1-5-17-9-12/h1-9H,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYFZHDZCMRIZBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Aminomethyl)spiro[2.5]octan-6-ol;hydrochloride](/img/structure/B2870906.png)
![4-[2-(4-Bromophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]morpholine](/img/structure/B2870907.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2870908.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2870916.png)
![N-[(2-chlorophenyl)methyl]-2-[4-(3,4-difluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2870917.png)

![(4-Bromothiophen-2-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2870919.png)

![({3-Oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}methyl)triphenylphosphanium chloride](/img/structure/B2870922.png)
